molecular formula C22H19N5O3S2 B11283586 N-(4-Methoxybenzyl)-N-{3-[(4-methylphenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine

N-(4-Methoxybenzyl)-N-{3-[(4-methylphenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine

Cat. No.: B11283586
M. Wt: 465.6 g/mol
InChI Key: VIKICWFVIUDRTN-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-N-{3-[(4-methylphenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine is a complex organic compound that belongs to the class of thienotriazolopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidine core, a 4-methoxybenzyl group, and a 4-methylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-N-{3-[(4-methylphenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidine core, which is achieved through cyclization reactions involving appropriate precursors. The subsequent steps involve the introduction of the 4-methoxybenzyl and 4-methylphenylsulfonyl groups through nucleophilic substitution and sulfonylation reactions, respectively. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and environmental impact. The choice of reagents, solvents, and purification techniques is crucial to achieving high-quality product suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-N-{3-[(4-methylphenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of sulfonyl groups to thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, with solvents like dichloromethane or tetrahydrofuran, and catalysts like triethylamine.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-Methoxybenzyl)-N-{3-[(4-methylphenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with specific biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: Researchers study its interactions with enzymes and receptors to understand its mechanism of action and potential as a drug candidate.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a functional material in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-N-{3-[(4-methylphenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-Methoxybenzyl)-N-{3-[(4-chlorophenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine
  • **N-(4-Methoxybenzyl)-N-{3-[(4-fluorophenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine
  • **N-(4-Methoxybenzyl)-N-{3-[(4-bromophenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine

Uniqueness

The uniqueness of N-(4-Methoxybenzyl)-N-{3-[(4-methylphenyl)sulfonyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-5-YL}amine lies in its specific combination of functional groups and structural features, which confer distinct electronic, chemical, and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H19N5O3S2

Molecular Weight

465.6 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C22H19N5O3S2/c1-14-3-9-17(10-4-14)32(28,29)22-21-24-20(19-18(11-12-31-19)27(21)26-25-22)23-13-15-5-7-16(30-2)8-6-15/h3-12H,13H2,1-2H3,(H,23,24)

InChI Key

VIKICWFVIUDRTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=C(C=C5)OC

Origin of Product

United States

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